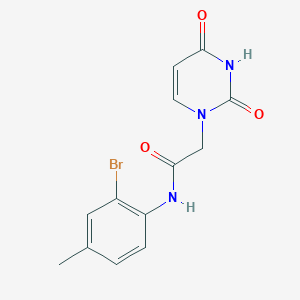![molecular formula C15H24N2O5S B7680661 N-[5-(diethylsulfamoyl)-2-ethoxyphenyl]-2-methoxyacetamide](/img/structure/B7680661.png)
N-[5-(diethylsulfamoyl)-2-ethoxyphenyl]-2-methoxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(diethylsulfamoyl)-2-ethoxyphenyl]-2-methoxyacetamide, also known as DMSA-PEt, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Mechanism of Action
The mechanism of action of N-[5-(diethylsulfamoyl)-2-ethoxyphenyl]-2-methoxyacetamide is not fully understood, but it is thought to involve inhibition of various enzymes and signaling pathways. For example, N-[5-(diethylsulfamoyl)-2-ethoxyphenyl]-2-methoxyacetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. Additionally, N-[5-(diethylsulfamoyl)-2-ethoxyphenyl]-2-methoxyacetamide has been found to inhibit the activity of certain kinases, which are involved in various cellular signaling pathways.
Biochemical and Physiological Effects:
N-[5-(diethylsulfamoyl)-2-ethoxyphenyl]-2-methoxyacetamide has a wide range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. Additionally, N-[5-(diethylsulfamoyl)-2-ethoxyphenyl]-2-methoxyacetamide has been shown to have antioxidant properties, which may contribute to its overall therapeutic potential.
Advantages and Limitations for Lab Experiments
One advantage of using N-[5-(diethylsulfamoyl)-2-ethoxyphenyl]-2-methoxyacetamide in lab experiments is its wide range of potential applications. Additionally, N-[5-(diethylsulfamoyl)-2-ethoxyphenyl]-2-methoxyacetamide has been shown to be relatively safe and well-tolerated in animal studies. However, one limitation of using N-[5-(diethylsulfamoyl)-2-ethoxyphenyl]-2-methoxyacetamide is its relatively complex synthesis method, which may make it difficult to produce in large quantities.
Future Directions
There are many potential future directions for research on N-[5-(diethylsulfamoyl)-2-ethoxyphenyl]-2-methoxyacetamide. One area of interest is the development of more efficient synthesis methods that could make N-[5-(diethylsulfamoyl)-2-ethoxyphenyl]-2-methoxyacetamide more readily available for research purposes. Additionally, further studies are needed to fully understand the mechanism of action of N-[5-(diethylsulfamoyl)-2-ethoxyphenyl]-2-methoxyacetamide and its potential therapeutic applications. Finally, research is needed to determine the safety and efficacy of N-[5-(diethylsulfamoyl)-2-ethoxyphenyl]-2-methoxyacetamide in human clinical trials.
Synthesis Methods
The synthesis of N-[5-(diethylsulfamoyl)-2-ethoxyphenyl]-2-methoxyacetamide involves several steps, including the reaction of 2-ethoxyaniline with ethyl chloroacetate to form 2-ethoxy-N-ethylacetanilide. This intermediate is then reacted with diethyl sulfite to form N-[5-(diethylsulfamoyl)-2-ethoxyphenyl]-2-ethoxyacetamide, which is subsequently converted to N-[5-(diethylsulfamoyl)-2-ethoxyphenyl]-2-methoxyacetamide through a series of additional reactions.
Scientific Research Applications
N-[5-(diethylsulfamoyl)-2-ethoxyphenyl]-2-methoxyacetamide has been used in a variety of scientific research applications, including studies of cancer, inflammation, and neurological disorders. For example, N-[5-(diethylsulfamoyl)-2-ethoxyphenyl]-2-methoxyacetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting that it may have potential as a cancer treatment. Additionally, N-[5-(diethylsulfamoyl)-2-ethoxyphenyl]-2-methoxyacetamide has been found to have anti-inflammatory effects, making it a potential therapeutic agent for conditions such as rheumatoid arthritis. Finally, N-[5-(diethylsulfamoyl)-2-ethoxyphenyl]-2-methoxyacetamide has been studied for its potential neuroprotective effects, with some research suggesting that it may be useful in the treatment of neurodegenerative diseases such as Alzheimer's.
properties
IUPAC Name |
N-[5-(diethylsulfamoyl)-2-ethoxyphenyl]-2-methoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O5S/c1-5-17(6-2)23(19,20)12-8-9-14(22-7-3)13(10-12)16-15(18)11-21-4/h8-10H,5-7,11H2,1-4H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQXFBLBGISUFAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OCC)NC(=O)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-acetylphenyl)-2-(4-phenyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetamide](/img/structure/B7680579.png)
![1-[[3-(4-chlorophenyl)-1,2-oxazol-5-yl]methyl]-N-methylpiperidine-4-carboxamide](/img/structure/B7680583.png)

![2-(1,3-dioxoisoindol-2-yl)-N-[3-(N-methylanilino)propyl]-4-methylsulfanylbutanamide](/img/structure/B7680600.png)
![1-(2-chlorophenyl)-N-[2-(2,3-dimethylanilino)-2-oxoethyl]-N,6-dimethyl-4-oxopyridazine-3-carboxamide](/img/structure/B7680607.png)
![N-(3-chloro-4-methoxyphenyl)-2-[4-(1H-indol-3-yl)piperidin-1-yl]propanamide](/img/structure/B7680609.png)
![N-phenyl-1-[2-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethylamino]acetyl]piperidine-4-carboxamide](/img/structure/B7680613.png)

![2-(2,6-dichlorophenyl)-N-[(2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]acetamide](/img/structure/B7680625.png)
![N-[5-(diethylsulfamoyl)-2-(3-methylphenoxy)phenyl]furan-2-carboxamide](/img/structure/B7680640.png)
![N-(2-methoxy-5-methylphenyl)-2-[4-(2-phenylethyl)piperidin-1-yl]acetamide](/img/structure/B7680643.png)
![2-(4-ethylphenoxy)-N-[3-(morpholine-4-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]acetamide](/img/structure/B7680656.png)
![2-[[4-amino-5-(3,5-dimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-phenylphenyl)acetamide](/img/structure/B7680672.png)
![[1-[2-(2-Chlorophenyl)quinoline-4-carbonyl]piperidin-4-yl]-phenylmethanone](/img/structure/B7680679.png)